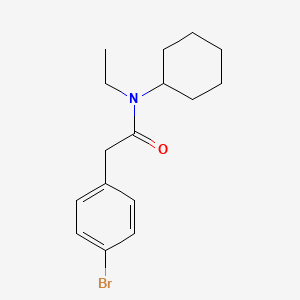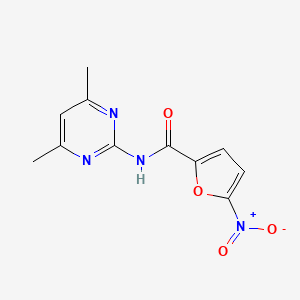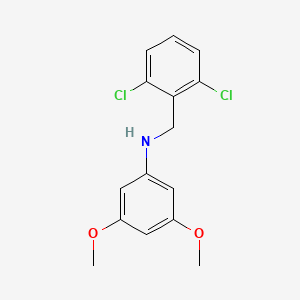
isopropyl 3-(2-chloro-6-nitrophenoxy)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isopropyl 3-(2-chloro-6-nitrophenoxy)benzoate, also known as Mosquito Magnet, is a synthetic insecticide that is widely used in pest control. It is a potent insecticide that can effectively kill mosquitoes, flies, and other pests. The chemical has been extensively studied for its insecticidal properties and has been found to be safe for human use.
作用机制
The mechanism of action of isopropyl 3-(2-chloro-6-nitrophenoxy)benzoate involves the inhibition of acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system in insects. The chemical binds to the active site of the enzyme, preventing it from breaking down acetylcholine, a neurotransmitter that is essential for the transmission of nerve impulses. This leads to the accumulation of acetylcholine in the synapses, which results in paralysis and death of the insect.
Biochemical and Physiological Effects
Isopropyl 3-(2-chloro-6-nitrophenoxy)benzoate has been found to have no significant biochemical or physiological effects on humans. The chemical is rapidly metabolized and excreted from the body, and there is no evidence of any long-term health effects associated with its use.
实验室实验的优点和局限性
The advantages of using isopropyl 3-(2-chloro-6-nitrophenoxy)benzoate in lab experiments include its potency, specificity, and ease of use. The chemical is highly effective against insect pests and has a low toxicity to humans. However, the limitations of using the chemical in lab experiments include its potential impact on the environment and the need for proper disposal of the chemical and its waste products.
未来方向
There are several future directions for research on isopropyl 3-(2-chloro-6-nitrophenoxy)benzoate. These include:
1. Investigating the potential use of the chemical in the control of other insect pests, such as termites and bed bugs.
2. Studying the impact of the chemical on non-target organisms, such as birds and fish, to assess its potential environmental impact.
3. Developing new formulations of the chemical that are more effective and have a lower environmental impact.
4. Investigating the potential use of the chemical in the development of new insecticides that are more effective and have a lower toxicity to humans and the environment.
5. Studying the mechanism of resistance to the chemical in insect populations and developing strategies to overcome it.
Conclusion
Isopropyl 3-(2-chloro-6-nitrophenoxy)benzoate is a potent insecticide that has been extensively studied for its insecticidal properties. The chemical has been found to be safe for human use and has been used in many scientific studies to investigate the effects of insecticides on insect populations and their behavior. However, there is a need for further research to develop new formulations of the chemical that are more effective and have a lower environmental impact.
合成方法
The synthesis of isopropyl 3-(2-chloro-6-nitrophenoxy)benzoate involves the reaction of 2-chloro-6-nitrophenol with 3-hydroxybenzoic acid in the presence of isopropyl alcohol and a catalyst. The reaction takes place in a solvent medium and is carried out under controlled conditions to obtain a high yield of the desired product.
科学研究应用
Isopropyl 3-(2-chloro-6-nitrophenoxy)benzoate has been extensively studied for its insecticidal properties. It has been found to be effective against a wide range of insect pests, including mosquitoes, flies, and cockroaches. The chemical has been used in many scientific studies to investigate the effects of insecticides on insect populations and their behavior.
属性
IUPAC Name |
propan-2-yl 3-(2-chloro-6-nitrophenoxy)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO5/c1-10(2)22-16(19)11-5-3-6-12(9-11)23-15-13(17)7-4-8-14(15)18(20)21/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISXDMUUUZGWUAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC(=CC=C1)OC2=C(C=CC=C2Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(4-fluorophenoxy)-1H-pyrazol-3-yl]-5-methoxyphenol](/img/structure/B5834594.png)

![2-(4-bromophenyl)-5,6-dimethyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5834612.png)


![methyl 3-{[(4-methoxyphenyl)sulfonyl]amino}-2-thiophenecarboxylate](/img/structure/B5834652.png)
![1-[2-(2,3,6-trimethylphenoxy)ethyl]pyrrolidine](/img/structure/B5834657.png)
![4-[(4-methoxyphenyl)acetyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5834663.png)
![5-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]-2-methyl-1H-isoindole-1,3(2H)-dione](/img/structure/B5834666.png)
![1-[(benzylthio)acetyl]-4-(2-furoyl)piperazine](/img/structure/B5834667.png)


![N-[4-(aminocarbonyl)phenyl]-4-methylbenzamide](/img/structure/B5834682.png)
